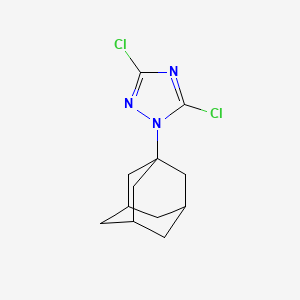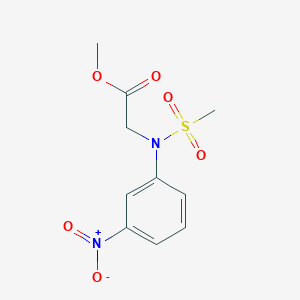
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It’s worth noting that the compound has been offered by Benchchem for CAS No. 2034433-68-4.
Scientific Research Applications
Synthesis of Polysubstituted Furans
A novel catalyst-free, one-pot synthesis method for polysubstituted furans has been reported. This method involves a multicomponent reaction leading to the synthesis of a series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, showcasing the compound's role in the efficient creation of complex furan structures (Damavandi, Sandaroos, & Pashirzad, 2012).
Biological Evaluation and Docking Studies
The compound has been involved in the synthesis of novel pyrazoline derivatives, exhibiting significant anti-inflammatory and antibacterial activities. These activities are attributed to the structural features of the compound, with docking studies providing insights into its potential as a molecular template for anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Catalytic Processes and Organic Synthesis
Research has explored the compound's involvement in catalytic processes and organic synthesis. For instance, its use in the synthesis of furan-fused heterocycles and the efficient synthesis of trans-4,5-Disubstituted Cyclopentenones indicates its versatility in organic chemistry and potential applications in material science and pharmaceuticals (Conreaux, Belot, Desbordes, Monteiro, & Balme, 2008); (Reddy, Narasimhulu, Lakshumma, Reddy, & Yadav, 2012).
properties
IUPAC Name |
furan-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-5-9-19-11-12)17-8-1-2-14(10-17)20-13-3-6-16-7-4-13/h3-7,9,11,14H,1-2,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKQSGYFGNKRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/no-structure.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)
![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

![[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2897958.png)

